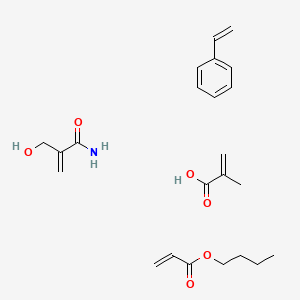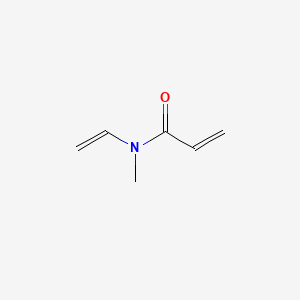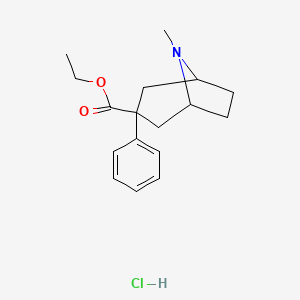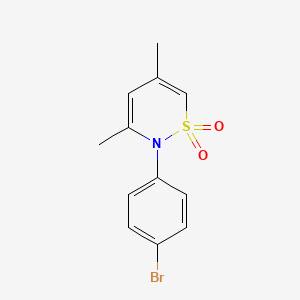
2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione is an organic compound that belongs to the class of thiazine derivatives. Thiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring. This compound is characterized by the presence of a bromophenyl group and two methyl groups attached to the thiazine ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazine derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Substituted thiazine derivatives with various functional groups.
Scientific Research Applications
2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazine derivatives and heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical sensors due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, its anticancer activity is attributed to its ability to bind to estrogen receptors and inhibit the proliferation of cancer cells . The presence of the bromophenyl group enhances its binding affinity to these molecular targets, making it a potent bioactive compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with applications in organic synthesis and medicinal chemistry.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with antimicrobial and antiproliferative properties.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with neurotoxic potential and biological activity.
Uniqueness
2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione stands out due to its unique thiazine ring structure and the presence of both bromophenyl and dimethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
51916-24-6 |
|---|---|
Molecular Formula |
C12H12BrNO2S |
Molecular Weight |
314.20 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3,5-dimethylthiazine 1,1-dioxide |
InChI |
InChI=1S/C12H12BrNO2S/c1-9-7-10(2)14(17(15,16)8-9)12-5-3-11(13)4-6-12/h3-8H,1-2H3 |
InChI Key |
PDLIPEBOTDZSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS(=O)(=O)N1C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)
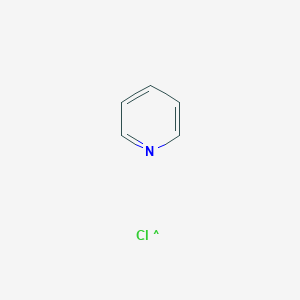
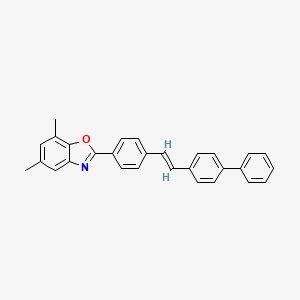
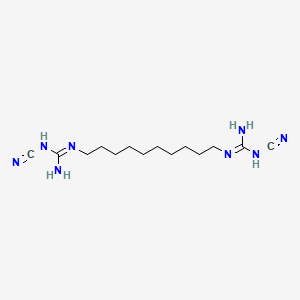
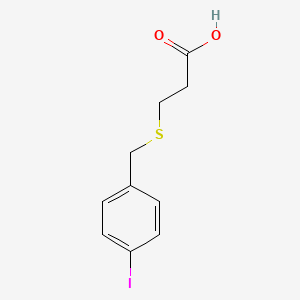
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)
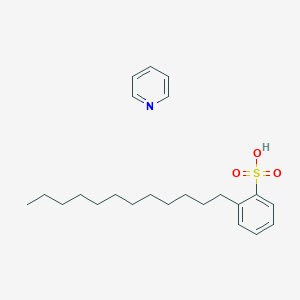
![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)


![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)
